4-iodo-N-methylbenzamide
Overview
Description
4-Iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .
Action Environment
The action, efficacy, and stability of 4-Iodo-N-methylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature . For instance, the compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that light, moisture, and temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-N-methylbenzamide can be synthesized through a two-step process involving the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, followed by the reaction of the resulting intermediate with methylamine in the presence of sodium hydroxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the amide group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction of the amide group can yield amines or other reduced derivatives.
Scientific Research Applications
4-Iodo-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-Iodo-N-phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.
4-Iodo-N-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
Uniqueness: 4-Iodo-N-methylbenzamide is unique due to its specific combination of an iodine atom and a methyl group attached to the benzamide structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-iodo-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWQNRJDIFEOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313239 | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-43-2 | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89976-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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